molecular formula C12H16O3 B14676945 1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- CAS No. 36129-37-0

1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)-

Cat. No.: B14676945
CAS No.: 36129-37-0
M. Wt: 208.25 g/mol
InChI Key: AFHDYMGMZUYZQT-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)-, also known as oudenone, is a chemical compound that has been studied for its pharmacodynamic actions. It is characterized by a cyclopentanedione core with a furanylidene substituent. This compound has shown significant biological activity, particularly in the modulation of blood pressure and vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- involves the reaction of cyclopentanedione with a suitable furanylidene precursor under controlled conditions. The process typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.

    Biology: The compound’s biological activity, particularly its effects on blood pressure and vasodilation, makes it a valuable tool for studying cardiovascular physiology.

    Medicine: Its potential therapeutic effects, such as blood pressure modulation, are of interest for developing new treatments for hypertension and related conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with receptors and enzymes involved in the regulation of blood pressure and vascular tone.

    Pathways Involved: It modulates signaling pathways that control vasodilation and vasoconstriction, leading to changes in blood pressure.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Cyclopentanedione, 2-(dihydro-5-methyl-2(3H)-furanylidene)
  • 1,3-Cyclopentanedione, 2-(dihydro-5-ethyl-2(3H)-furanylidene)

Uniqueness

1,3-Cyclopentanedione, 2-(dihydro-5-propyl-2(3H)-furanylidene)- is unique due to its specific substituent, which imparts distinct biological and chemical properties. Compared to its analogs, this compound has shown more pronounced effects on blood pressure modulation and vasodilation, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

36129-37-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(5-propyloxolan-2-ylidene)cyclopentane-1,3-dione

InChI

InChI=1S/C12H16O3/c1-2-3-8-4-7-11(15-8)12-9(13)5-6-10(12)14/h8H,2-7H2,1H3

InChI Key

AFHDYMGMZUYZQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=C2C(=O)CCC2=O)O1

Origin of Product

United States

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